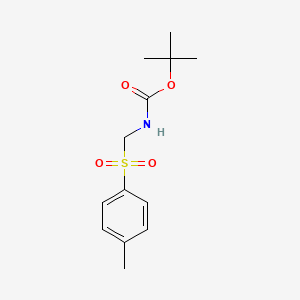![molecular formula C11H13NO5 B1624305 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid CAS No. 4596-54-7](/img/structure/B1624305.png)
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid is an organic compound with the molecular formula C11H13NO5. It is a derivative of glycine, where the amino group is protected by a 4-methoxyphenylmethoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid typically involves the protection of the amino group of glycine. One common method is to react glycine with 4-methoxybenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a protected amino acid in peptide synthesis, allowing for the selective deprotection of the amino group.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid primarily involves its role as a protected amino acid. The 4-methoxyphenylmethoxycarbonyl group protects the amino group from unwanted reactions during synthesis. This protection can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
Comparación Con Compuestos Similares
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can be compared with other protected amino acids, such as:
N-tert-Butoxycarbonylglycine (Boc-Glycine): Similar to this compound, Boc-Glycine is used in peptide synthesis but has a different protecting group.
N-Fmoc-Glycine: Another protected glycine derivative, where the amino group is protected by a fluorenylmethoxycarbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive peptides and other complex organic molecules.
Similar Compounds
- N-tert-Butoxycarbonylglycine (Boc-Glycine)
- N-Fmoc-Glycine
- N-Acetylglycine
- N-Benzyloxycarbonylglycine (Cbz-Glycine)
Propiedades
Número CAS |
4596-54-7 |
|---|---|
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H13NO5/c1-16-9-4-2-8(3-5-9)7-17-11(15)12-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Clave InChI |
DKEFXDVVCVXQNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)NCC(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine](/img/structure/B1624235.png)







